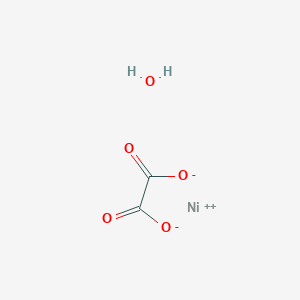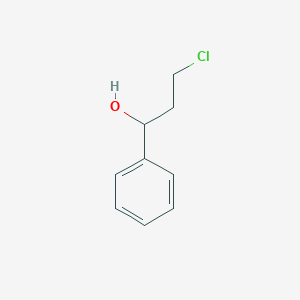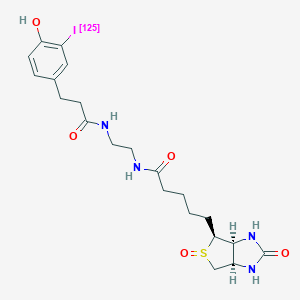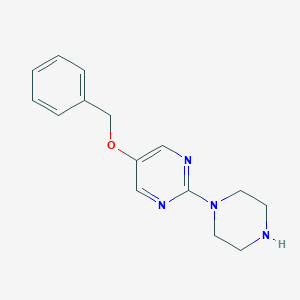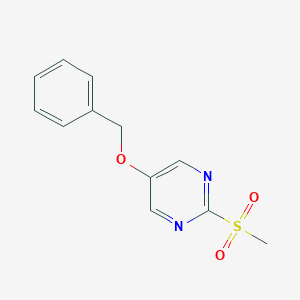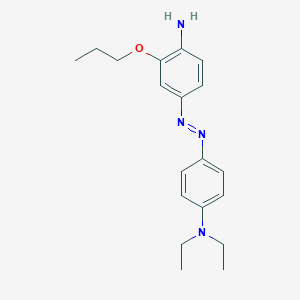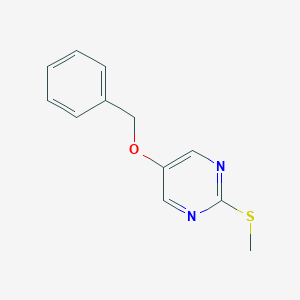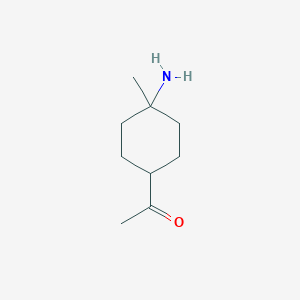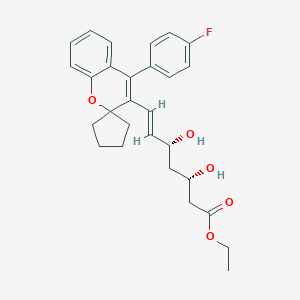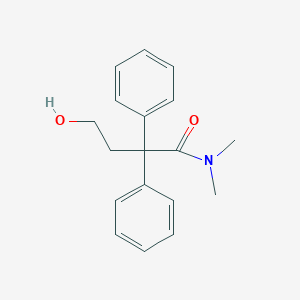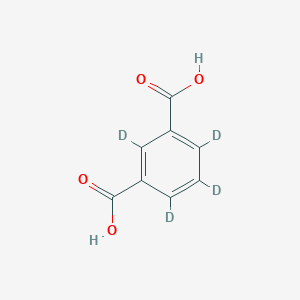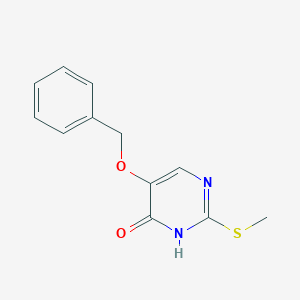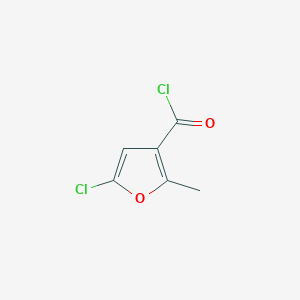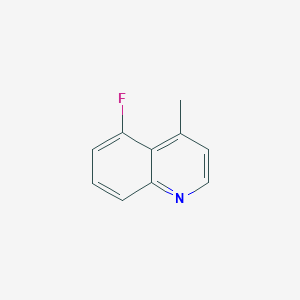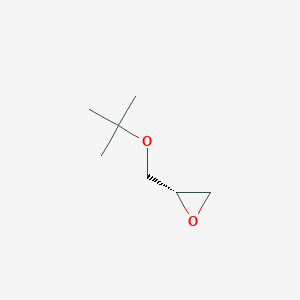
(+)-tert-Butyl glycidyl ether
Descripción general
Descripción
“(+)-tert-Butyl glycidyl ether” is an epoxy monomer that is mainly used as an aliphatic reactive diluent in the modification of epoxy systems . Its structure consists of a soft segment and one epoxy segment which can be incorporated into the epoxy resins for reducing the viscosity .
Synthesis Analysis
The ring-opening polymerization (ROP) of epoxides, namely cyclohexene oxide (CHO), propylene oxide (PO), and tert-butyl glycidyl ether (tBuGE) catalyzed by Group 13 (Al, Ga, In) metal initiators is reported . These polymerization reactions were performed under solvent-free conditions and in the presence of chloroform (CHCl3) and toluene . A straightforward methodology is presented that allows for fast and reliable monitoring of the reaction between glycerol and tert-butanol (TBA) catalyzed with p-toluensulfonic acid (PTSA) combining 1H NMR and conventional GC-FID analyses .
Molecular Structure Analysis
The molecular formula of “(+)-tert-Butyl glycidyl ether” is C7H14O2 . The molecular weight is 130.1849 . The ATR-FT-IR spectra of the isolated compounds showed the gradual disappearance of the hydroxyl O–H stretching band at ca. 3400 cm−1 as the degree of etherification increased accompanied by the intensification of the aliphatic bands between 2974 and 2834 cm−1 that correspond to the C–H stretching mode .
Chemical Reactions Analysis
The reaction between glycerol and tert-butanol (TBA) catalyzed with p-toluensulfonic acid (PTSA) is monitored using 1H NMR and conventional GC-FID analyses . Under solvent-free conditions at 55 °C, 100% conversion and 99% yield to solketal were achieved with high catalyst loadings (10 wt%) and high heteropolyacid loadings (20 wt% of phosphotungstic acid) .
Physical And Chemical Properties Analysis
The density of “(+)-tert-Butyl glycidyl ether” is 0.9±0.1 g/cm3 . The boiling point is 152.0±0.0 °C at 760 mmHg . The vapour pressure is 4.6±0.2 mmHg at 25°C . The enthalpy of vaporization is 37.3±3.0 kJ/mol . The flash point is 43.3±0.0 °C . The index of refraction is 1.432 .
Aplicaciones Científicas De Investigación
Polymer Science
Application Summary
“S-(+)-tert-butyl glycidyl ether” is used in the synthesis of a class of temperature-responsive polymers tethered to oligooxyethylene side chains terminated with alkyl groups . These polymers are often referred to as “smart” polymers because they undergo changes to their physicochemical characteristics and/or structural conformations upon exposure to external stimuli .
Methods of Application
The compound is used in the synthesis of poly(glycidyl ether)s (PGE) with varying numbers of oxyethylene units. The specific polymers synthesized include poly(methyl (oligooxyethylene)n glycidyl ether) (poly(Me (EO)n GE)), and poly(ethyl (oligooxyethylene)n glycidyl ether) (poly(Et (EO)n GE), where n = 0, 1, and 2 .
Results or Outcomes
The study found that the temperature response of the first water-solvation shell around the alkyl group exhibited a notable correlation with the phase-transition temperature. In addition, the temperature at which the hydrophobic hydration shell strength around the terminal alkyl group equals the bulk water density was slightly lower than the cloud point temperature for the methyl-terminated poly(Me (EO)n GE) and slightly higher for the ethyl-terminated poly(Et (EO)n GE) .
Multifunctional Hyperbranched Polymer Design
Application Summary
“S-(+)-tert-butyl glycidyl ether” is used in the design of multifunctional hyperbranched polymers . These polymers are used to model natural polymers such as starch .
Methods of Application
The compound is introduced during the polyesterification between glycerol and succinic acid . The butyl glycidyl ether (BGE) has been selected as a comonomer agent .
Results or Outcomes
The resulting hyperbranched polymers (HBPs) obtained just after gelation exhibit a temperature of glass transition (Tg) of -3.9 °C for PGS and -16.1 °C for poly(glycerol−succinate-co-butyl glycidyl ether) (PGS-co-BGE) .
Modification of Biopolymers
Application Summary
“S-(+)-tert-butyl glycidyl ether” is used in the modification of biopolymers such as starch or cellulose ethers .
Methods of Application
The compound is used to disrupt hydrogen bonding and introduce a hydrophobic group .
Results or Outcomes
Such modified starches find use as rheology modifiers in personal care applications, like shampoos and conditioners .
Total Asymmetric Synthesis of (+)-gigantecin
Application Summary
“S-(+)-tert-butyl glycidyl ether” may be employed for the total asymmetric synthesis of (+)-gigantecin .
Polymer Electrolyte Applications
Application Summary
“S-(+)-tert-butyl glycidyl ether” is used in polymer electrolyte applications .
Methods of Application
The compound is used in the synthesis of glycidyl ether-based polymers, such as poly-(allyl glycidyl ether) (PAGE) .
Results or Outcomes
These materials maintained higher conductivities (ca. 10 5 S/cm) than PEO at room temperature due to low glass transition temperatures and no semicrystallinity .
Drug Delivery Applications
Application Summary
“S-(+)-tert-butyl glycidyl ether” is used in the design of functional materials from poly(glycerol−succinate) (PGS). This strategy can have a good potential for drug delivery applications .
Methods of Application
The compound is introduced during the polyesterification between glycerol and succinic acid. The butyl glycidyl ether (BGE) has been selected as a comonomer agent .
Results or Outcomes
The resulting hyperbranched polymers (HBPs) obtained just after gelation exhibit a temperature of glass transition (Tg) of -3.9 °C for PGS and -16.1 °C for poly(glycerol−succinate-co-butyl glycidyl ether) (PGS-co-BGE). This difference was explained by the BGE butyl tails effect which plays the role of dynamic spacer between the polymer chains during the relaxation process .
Safety And Hazards
Direcciones Futuras
The etherification of glycerol with 1-butene involves a series of equilibrium reactions to produce mono-ethers, di-ethers, and tri-ethers . The solvent-free glycerol etherification approach may have several advantages over the other conventional methods . Therefore, further studies on base-catalyzed glycerol etherification that employs a solvent-free reaction route may reveal a method for improving the conversion, selectivity, and yield of reaction products .
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2,3)9-5-6-4-8-6/h6H,4-5H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJRUJUEMVAZLM-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267350 | |
| Record name | (2S)-2-[(1,1-Dimethylethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-tert-Butyl glycidyl ether | |
CAS RN |
130232-97-2 | |
| Record name | (2S)-2-[(1,1-Dimethylethoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130232-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl glycidyl ether, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130232972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-[(1,1-Dimethylethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxirane, 2-[(1,1-dimethylethoxy)methyl]-, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL GLYCIDYL ETHER, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G28UV61J7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

